3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNENNOKFMPWWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding acyl chloride. This intermediate is then subjected to cyclization using a suitable reagent like sodium hydride to yield the desired azetidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the azetidinone ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is not directly discussed in the provided search results. However, the search results do provide information on similar compounds and their applications, which can give insight into the potential uses of this compound.
Here's what can be gathered from the search results:
Scientific Research Applications
- Building Blocks for Synthesis: Azetidinone compounds, including 3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one and 4-(thiophen-3-yl)azetidin-2-one, are used as building blocks for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Enzyme Interactions and Protein Binding: The structural features of compounds like 3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one make them candidates for studying enzyme interactions and protein binding.
- Material Synthesis: These compounds can be used in the synthesis of materials with specific properties, such as polymers or resins.
- Antimicrobial and Antifungal Properties: Some azetidinones have potential antimicrobial and antifungal properties.
- Therapeutic Agents: They are investigated for their role in developing new antibiotics and other therapeutic agents.
Cysteine proteinase inhibitors:* Some 4-substituted-3-peptidyl-azetidin-2-one derivatives exhibit excellent cysteine proteinase inhibitory activity which can be used for treatment of different diseases such as muscular dystrophy, bone resorption, myocardial infarction or cancer metastasis .
Mechanism of Action
- The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.
Similar Compounds
- Examples of similar compounds include:
- 3,3-Dimethyl-4-(thiophen-3-yl)azetidin-2-one
- 3-Pyrrole-substituted 2-azetidinones
- Spiro-azetidin-2-one derivatives
- The presence of a thiophene ring, as seen in 4-(thiophen-3-yl)azetidin-2-one, imparts distinct electronic and steric properties, making it a valuable scaffold for developing new compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinone ring can act as a pharmacophore, binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidin-2-one Derivatives
Substituent Effects on Bioactivity
(a) Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl)
- Structure: Differs by replacing the thiophen-2-yl group with a 1-aminoethyl substituent.
- The aminoethyl group facilitates hydrogen bonding with residues like Arg52 and His53 .
- Pharmacokinetics : Lower lipophilicity (logP = 0.062) compared to thiophene-containing derivatives, suggesting reduced membrane permeability .
(b) (3R,4R)-3-Hydroxy-3-methyl-4-(thiophen-2-yl)azetidin-2-one (cis-4)
- Structure : Contains a hydroxyl group at the 3-position instead of dimethyl substituents.
- Chirality and Interactions: The hydroxyl group enables hydrogen bonding, while the thiophene contributes π-alkyl and sulfur interactions.
(c) 3-Chloro-4-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-4,5-dihydroisoxazol-3-yl)phenyl)azetidin-2-one (Compound 6)
- Structure : Incorporates a dihydroisoxazole-linked thiophene and a chlorophenyl group.
- Synthesis : Prepared via multi-component reactions involving thiophene-containing intermediates.
- Antimicrobial Activity : Exhibits moderate antifungal activity, attributed to the electron-withdrawing chloro and methoxy groups enhancing electrophilic interactions .
Physicochemical and Structural Properties
†Estimated using ChemDraw software.
Pharmacological Potential
- Antiviral Activity: Thiophene-containing azetidinones (e.g., cis-4 and the target compound) show promise due to sulfur-mediated interactions with viral proteases.
- Antimicrobial Activity : Electron-deficient substituents (e.g., chloro, methoxy) enhance antifungal properties, as seen in compound 6 .
Biological Activity
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound this compound features a unique azetidine ring structure substituted with a thiophene group. Its chemical formula is , and it possesses several notable physical properties that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that compounds with similar structures can inhibit various kinases associated with cancer progression.
Case Study: Kinase Inhibition
A study investigated a series of heterocyclic compounds, including those similar to this compound, for their ability to inhibit kinases involved in cancer pathways. For instance, compounds were screened against a panel of 96 kinases, revealing significant inhibitory activities against TRKA (NTRK1), DYRK1A, and CK1δ kinases at concentrations as low as 1 μM. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong potential for further development as anticancer therapeutics .
Table 1: Kinase Inhibition Summary
| Compound | Kinase Target | IC50 (nM) | Activity Level |
|---|---|---|---|
| Compound 1g | DYRK1A | 43 | Potent |
| Compound 1g | TRKA | <20% remaining activity at 1 μM | Strong Inhibitor |
| Compound 1g | CK1δ | <20% remaining activity at 1 μM | Strong Inhibitor |
Antimicrobial Activity
In addition to its anticancer properties, this compound and its derivatives have shown promising antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Testing
A separate investigation assessed the antibacterial efficacy of thiazole derivatives that share structural similarities with the target compound. These studies employed the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin .
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 0.008 | Highly Potent |
| Compound B | E. coli | 0.030 | Moderate |
| Compound C | P. mirabilis | 0.046 | Moderate |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with specific protein targets—such as kinases in cancer cells or bacterial enzymes—plays a crucial role in its therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one?
Methodological Answer: The synthesis typically involves a multi-step approach:
Schiff Base Formation : React a substituted aldehyde (e.g., thiophen-2-yl aldehyde) with a primary amine to form a Schiff base intermediate. Triethylamine is often used as a catalyst .
Cyclization : Treat the Schiff base with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the azetidin-2-one ring. This step is critical for introducing the β-lactam moiety .
Functionalization : Introduce methyl groups at the 3,3-positions via alkylation or substitution reactions.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiophen-2-yl aldehyde + amine, RT, MeOH | ~75–85 | |
| 2 | Chloroacetyl chloride, Et₃N, 0–5°C | ~60–70 | |
| 3 | Methyl iodide, K₂CO₃, DMF, 50°C | ~50–60 |
Q. How is the crystal structure of this compound determined?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Grow high-quality crystals via slow evaporation (e.g., in ethanol/water).
Data Collection : Use a Bruker D8 QUEST diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Refinement : Employ SHELXL for solving and refining the structure. Key parameters include unit cell dimensions, space group, and R-factors .
Q. Example Crystallographic Data (from analogous compounds) :
| Parameter | Value (Analogous Compound) | Reference |
|---|---|---|
| Space group | P2₁/n | |
| a, b, c (Å) | 16.9505, 4.6517, 21.7167 | |
| β (°) | 99.757 | |
| R-factor | <0.05 |
Advanced Research Questions
Q. How can computational methods elucidate the stereochemical and conformational properties of this compound?
Methodological Answer :
TD-DFT Calculations : Use B3LYP/6-311++G(d,p) to model chiroptical properties (e.g., electronic circular dichroism) and confirm absolute stereochemistry .
Molecular Dynamics (MD) : Simulate conformational flexibility in solvents (e.g., water, DMSO) using AMBER or GROMACS.
Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina or Schrödinger Suite .
Q. Key Findings (from related derivatives) :
Q. What in vitro strategies evaluate the biological activity of this compound?
Methodological Answer :
Anticancer Assays :
- Cell Viability : Use MTT assays on cancer cell lines (e.g., SiHa cervical cancer, B16F10 melanoma) to determine IC₅₀ values .
- Apoptosis Analysis : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values).
Oxidative Stress Assays : Measure ROS inhibition using DCFH-DA probes in cell models .
Q. Example Biological Data (from azetidin-2-one derivatives) :
| Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| cis-4 derivative | 0.1 | SiHa (cervical) | |
| Analog 6 | 1.2 | B16F10 (skin) |
Q. How are Hirshfeld surface analyses applied to study intermolecular interactions in this compound?
Methodological Answer :
Surface Generation : Use CrystalExplorer to generate Hirshfeld surfaces (dₙᵒʳₘ parameterization) .
Interaction Quantification : Analyze fingerprint plots to identify dominant contacts (e.g., H···O, C-H···π).
Packing Analysis : Visualize crystal packing motifs (e.g., π-stacking of thiophene rings) .
Q. Key Observations (from analogous structures) :
- Thiophene rings contribute to C-H···S interactions, stabilizing the crystal lattice .
Q. How do reaction conditions impact the stereochemical outcome of azetidin-2-one synthesis?
Methodological Answer :
Temperature Control : Lower temperatures (0–5°C) favor cis-diastereomers during cyclization .
Catalyst Selection : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective synthesis.
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
